Fidaxomicin-d7
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Overview
Description
Fidaxomicin-d7 is a deuterated form of fidaxomicin, a narrow-spectrum macrocyclic antibiotic. Fidaxomicin is primarily used to treat infections caused by Clostridioides difficile, a bacterium responsible for severe diarrhea and colitis. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of fidaxomicin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fidaxomicin-d7 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the fidaxomicin molecule. The synthesis typically involves the following steps:
Deuterium Exchange Reaction:
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired level of deuteration.
Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Fidaxomicin is produced through the fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenesis.
Deuterium Incorporation: The fidaxomicin produced is then subjected to deuterium exchange reactions to obtain this compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure its purity and deuterium content.
Chemical Reactions Analysis
Types of Reactions
Fidaxomicin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which are used in further research and development.
Scientific Research Applications
Fidaxomicin-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fidaxomicin in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fidaxomicin.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving fidaxomicin.
Biological Research: Employed in studies related to the mechanism of action of fidaxomicin and its effects on bacterial cells.
Industrial Research: Used in the development of new formulations and delivery methods for fidaxomicin.
Mechanism of Action
Fidaxomicin-d7 exerts its effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of essential genes required for bacterial growth and survival. This leads to the selective eradication of Clostridioides difficile with minimal disruption to the normal intestinal microbiota.
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another antibiotic used to treat Clostridioides difficile infections.
Metronidazole: An antibiotic with activity against anaerobic bacteria, including Clostridioides difficile.
Rifaximin: A broad-spectrum antibiotic used to treat various gastrointestinal infections.
Uniqueness of Fidaxomicin-d7
This compound is unique due to its narrow spectrum of activity, which specifically targets Clostridioides difficile while sparing the normal intestinal flora. This reduces the risk of recurrence and promotes faster recovery of the intestinal microbiota compared to other antibiotics like vancomycin and metronidazole.
Properties
Molecular Formula |
C52H74Cl2O18 |
---|---|
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
InChI Key |
ZVGNESXIJDCBKN-JCFKPCOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](OC1(C)C)O[C@@H]\2[C@H](/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C2\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C)CC)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
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